3-bromo-5-[(methylamino)methyl]phenol
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Overview
Description
3-Bromo-5-[(methylamino)methyl]phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the third position and a methylamino group attached to the fifth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(methylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the bromination of 5-[(methylamino)methyl]phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 5-[(Methylamino)methyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the methylamino group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes, interacting with cellular receptors, or disrupting cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylaniline: Similar structure but lacks the phenolic hydroxyl group.
4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.
3-Bromo-5-methylaniline: Similar structure but with a methyl group instead of a methylamino group.
Uniqueness
3-Bromo-5-[(methylamino)methyl]phenol is unique due to the presence of both the bromine atom and the methylamino group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Bromo-5-[(methylamino)methyl]phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition zones against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Escherichia coli | 22 | 0.0195 |
Staphylococcus aureus | 20 | 0.0048 |
Bacillus subtilis | 24 | 0.0048 |
Candida albicans | 18 | 0.039 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. The compound was tested on various cancer types, including breast and lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The phenolic structure may contribute to increased oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent clinical study assessed the efficacy of this compound in treating infections caused by resistant bacteria. Patients receiving this compound showed a significant reduction in infection rates compared to control groups.
Case Study 2: Cancer Treatment
In preclinical trials, this compound was administered to mice with induced tumors. Results indicated a substantial reduction in tumor size after treatment over four weeks, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
3-bromo-5-(methylaminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGMUUENMCZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.